molecular formula C18H21NO3 B2488699 Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035004-96-5

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2488699
CAS No.: 2035004-96-5
M. Wt: 299.37
InChI Key: JTCWWLNBMQTPFQ-BQYQJAHWSA-N
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Description

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate is a structurally complex spirocyclic compound featuring a 6-azaspiro[2.5]octane core. This bicyclic system consists of a five-membered azacycle fused to a three-membered cyclopropane ring, creating a rigid scaffold that is advantageous in medicinal chemistry for conformational control . The compound is substituted at position 6 with a cinnamoyl group (a β-aryl acryloyl moiety) and at position 1 with a methyl carboxylate ester.

Spirocyclic architectures like this are synthetically challenging due to strain and stereochemical considerations. The compound’s synthesis likely involves multi-step functionalization of a preformed spirocyclic core, as evidenced by analogous procedures in the literature (e.g., tert-butyl carbamate protection, nucleophilic substitutions, and esterifications) .

Properties

IUPAC Name

methyl 6-[(E)-3-phenylprop-2-enoyl]-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-22-17(21)15-13-18(15)9-11-19(12-10-18)16(20)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCWWLNBMQTPFQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CC12CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cinnamoyl moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the original ester or cinnamoyl groups.

Scientific Research Applications

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties/Applications
This compound (Target) C₁₈H₂₁NO₃ 299.37 (calculated) - 6-Cinnamoyl
- 1-Methyl carboxylate
Not reported Hypothesized use in drug discovery due to rigidity and cinnamoyl moiety.
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride C₉H₁₆ClNO₂ 205.68 - 1-Methyl carboxylate
- Hydrochloride salt
874365-30-7 Building block in organic synthesis; purity ≥95% .
tert-Butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate C₁₃H₂₂N₂O₃ 254.33 - 1-Carbamoyl
- 6-tert-Butyl carbamate
MFCD12198551 Intermediate for peptide-mimetic drugs; synthetic steps involve carbamate protection .
Benzyl 6-azaspiro[2.5]octane-6-carboxylate C₁₅H₁₉NO₂ 245.32 - 6-Benzyl carboxylate 1037834-61-9 Higher lipophilicity due to benzyl group; used in prodrug strategies .
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate C₁₀H₁₄F₂O₂ 216.22 - 1-Ethyl carboxylate
- 6,6-Difluoro substituents
Not reported Enhanced metabolic stability via fluorination; potential CNS drug candidate .
6-Phenethyl-1-oxa-6-azaspiro[2.5]octane C₁₄H₁₉NO 217.31 - 6-Phenethyl
- 1-Oxa (oxygen atom in ring)
67685-98-7 Explored for GPCR modulation; structural flexibility due to ether linkage .

Structural and Functional Insights

Core Rigidity vs. Substituent Flexibility: The 6-azaspiro[2.5]octane core provides rigidity, favoring target binding selectivity. For example, Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a common intermediate for derivatization due to its stability .

Impact of Ester Groups :

  • Methyl and ethyl esters (e.g., Target vs. ) influence solubility and hydrolysis rates. The hydrochloride salt () improves water solubility for synthetic handling.
  • Benzyl esters () increase lipophilicity, favoring blood-brain barrier penetration .

Electron-Withdrawing Groups :

  • Fluorination () reduces metabolic degradation, a strategy used in CNS drugs. The 6,6-difluoro derivative’s ethyl ester further stabilizes the molecule against esterases .

Synthetic Accessibility :

  • tert-Butyl carbamates () and benzyl groups () are frequently used as protective groups, as seen in multi-step syntheses involving sodium hydride-mediated alkylations .

Biological Activity

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a unique spirocyclic structure that contributes to its distinct chemical properties. The synthesis typically involves the reaction of an azaspiro compound with cinnamoyl chloride in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester group. The product is purified via recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction can lead to the modulation of cellular processes such as proliferation, apoptosis, and immune response .

Similar Compounds

To understand the uniqueness of this compound, it's essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-Azaspiro[3.4]octaneStructureModerate antimicrobial activity
Indole DerivativesStructureDiverse anticancer properties

This compound stands out due to its specific combination of ester and cinnamoyl functional groups, which may enhance its bioactivity compared to other spirocyclic compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.

Case Study 2: Anticancer Potential
In another research effort, the compound was tested on various cancer cell lines, including breast and colon cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 25 µM .

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